6-Bromo-3-(2 inverted exclamation mark ,4 inverted exclamation mark -dichlorophenyl)-4-methylcoumarin
Overview
Description
6-Bromo-3-(2,4-dichlorophenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of bromine and dichlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2,4-dichlorophenyl)-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcoumarin and 2,4-dichlorobenzaldehyde.
Bromination: The bromination of 4-methylcoumarin is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6th position.
Aldol Condensation: The brominated coumarin is then subjected to an aldol condensation reaction with 2,4-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of 6-Bromo-3-(2,4-dichlorophenyl)-4-methylcoumarin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques like microwave-assisted synthesis may be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2,4-dichlorophenyl)-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of azide or methoxy derivatives.
Scientific Research Applications
6-Bromo-3-(2,4-dichlorophenyl)-4-methylcoumarin has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Industrial Applications: It is utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2,4-dichlorophenyl)-4-methylcoumarin involves its interaction with molecular targets such as enzymes and receptors. The bromine and dichlorophenyl groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(2,6-dichlorophenyl)-4-methylcoumarin
- 6-Bromo-3-(3,4-dichlorophenyl)-4-methylcoumarin
- 6-Bromo-3-(2,4-dichlorobenzyl)-4-methylcoumarin
Uniqueness
6-Bromo-3-(2,4-dichlorophenyl)-4-methylcoumarin is unique due to the specific positioning of the bromine and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
6-bromo-3-(2,4-dichlorophenyl)-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O2/c1-8-12-6-9(17)2-5-14(12)21-16(20)15(8)11-4-3-10(18)7-13(11)19/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAHGOAUYILFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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